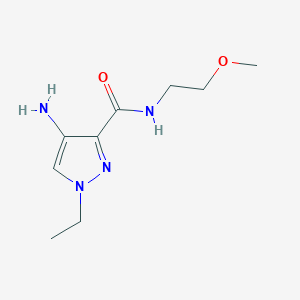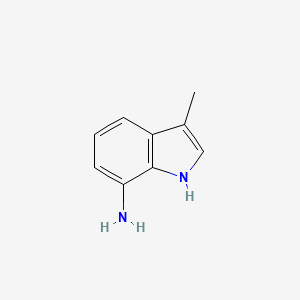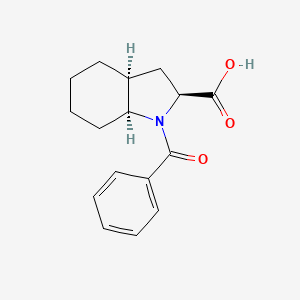
4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide” is a chemical compound. It contains total 39 bond(s); 18 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aromatic), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring, a tertiary amide, a primary amine, a hydroxyl group, a primary alcohol, and an ether .Physical And Chemical Properties Analysis
Some of the physical and chemical properties of this compound include its molecular structure, the number and types of bonds it contains, and its functional groups .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, has been extensively studied. These compounds are synthesized through various chemical reactions and characterized using spectral data and elemental analysis. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion to pyrazolo[1,5-a]pyrimidines has been documented, highlighting the structural establishment based on IR, MS, 1H-NMR, and 13C-NMR data (Hassan et al., 2014).
Cytotoxic Activity
Several studies have evaluated the cytotoxic activities of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The compounds have shown varying degrees of cytotoxicity, suggesting their potential as anticancer agents. Research findings include the screening of these compounds against Ehrlich Ascites Carcinoma (EAC) cells, indicating the importance of structural features for their biological activity (Hassan et al., 2015).
Auxin Activities and Agricultural Applications
Some studies have explored the auxin activities of pyrazole derivatives, examining their potential use in agriculture. For example, the synthesis and activity evaluation of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been reported, although the auxin activities were not high, suggesting selective antiblastic effects on wheat gemma (Yue et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition properties. Studies involving carbohydrazide-pyrazole compounds have demonstrated their effectiveness in protecting mild steel in acidic solutions, highlighting the potential industrial applications of these compounds in corrosion protection (Paul et al., 2020).
Propriétés
IUPAC Name |
4-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-6-7(10)8(12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETXRHSYDZLGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)


![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)

